2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine
Description
General Overview of Fused Pyrimidine (B1678525) Systems in Chemical and Biological Research
Fused pyrimidine systems, which are bicyclic heterocycles containing a pyrimidine ring fused to another ring, represent a cornerstone in chemical and biological research. nih.gov These structures are of significant interest because they are structurally related to purines, the fundamental building blocks of DNA and RNA. nih.gov This structural resemblance allows them to interact with biological systems, exhibiting a wide range of biological activities. nih.gov Consequently, fused pyrimidines have become privileged scaffolds in medicinal chemistry.
The synthesis of these complex molecules has been a major focus for organic chemists, leading to the development of numerous synthetic strategies. nih.govnih.gov These methods provide access to a vast library of derivatives, allowing for systematic exploration of their structure-activity relationships (SAR). nih.gov The versatility of the fused pyrimidine core enables its incorporation into molecules designed to target a variety of biological processes. Research has demonstrated their efficacy as anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial agents. nih.gov Their therapeutic potential often stems from their ability to inhibit key enzymes involved in disease pathways, such as dihydrofolate reductase (DHFR) and various kinases. nih.gov
Importance of the Thieno[2,3-d]pyrimidine (B153573) Scaffold in Medicinal Chemistry
Among the various fused pyrimidine systems, the thieno[2,3-d]pyrimidine scaffold has emerged as a particularly valuable heterocycle in drug discovery. nih.gov This scaffold is formed by the fusion of a thiophene (B33073) ring with a pyrimidine ring and is considered a bioisostere of adenine (B156593), a purine (B94841) base found in DNA and RNA. nih.govnih.gov This structural analogy grants thieno[2,3-d]pyrimidine derivatives access to a broad spectrum of pharmacological activities. ijacskros.comscielo.br
Over the past two decades, numerous studies have highlighted the diverse biological potential of this scaffold. ijacskros.com Derivatives have been developed and investigated for a wide array of therapeutic applications, including:
Anticancer agents: Thieno[2,3-d]pyrimidines have shown significant activity against various cancer cell lines, often by inhibiting crucial signaling pathways like VEGFR-2. nih.govnih.gov
Anti-inflammatory agents: The scaffold is a component of molecules designed to combat inflammation. nih.gov
Antimicrobial agents: Research has demonstrated their effectiveness against various bacteria and fungi. nih.govijacskros.com
Central Nervous System (CNS) protective agents: Some derivatives have shown promise in protecting the central nervous system. nih.gov
Kinase inhibitors: The scaffold is frequently used to design inhibitors for various kinases, which are pivotal in cellular signaling and are often dysregulated in diseases like cancer. nih.gov
The synthetic accessibility of the thieno[2,3-d]pyrimidine core, often through methods like the Gewald reaction, allows for extensive chemical modification at various positions, facilitating the optimization of biological activity. scielo.bracs.org
Table 1: Examples of Biologically Active Thieno[2,3-d]pyrimidine Derivatives
| Compound Type | Biological Activity | Target/Mechanism (if specified) | Reference |
|---|---|---|---|
| Derivatives with varying substitutions | Anticancer | VEGFR-2 Kinase Inhibition | nih.gov |
| N-(4-(substituted amino)thieno[2,3-d]pyrimidin-2-yl)thiophene/Furan-2-carboxamide | Antibacterial, Antifungal | Not specified | ijacskros.com |
| 5-amino-2-ethylthio-4-phenyl-6-substituted derivatives | Antitumor | Inhibition of tumor cell activity | scielo.br |
| Derivatives with N-methylpyrazole analogs | Antitumor (NSCLC) | EGFRL858R/T790M Kinase Inhibition | nih.gov |
| General Scaffold | Negative Allosteric Modulator | Dopamine D2 Receptor | acs.org |
Rationale for Research on Halogenated Thienopyrimidine Derivatives
The incorporation of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties. researchgate.netmdpi.com Research into halogenated thienopyrimidine derivatives is driven by the significant impact that halogens can have on a compound's biological profile.
Key reasons for halogenating thienopyrimidine scaffolds include:
Enhanced Biological Activity: The introduction of halogens, particularly chlorine, can impart or enhance antiproliferative properties. nih.gov The electrophilic nature of a carbon-halogen bond can be crucial for interacting with biological targets. nih.gov Halogen bonds can improve ligand-protein interactions, leading to increased binding affinity and selectivity. researchgate.net
Improved Pharmacokinetic Properties: Halogenation can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For example, fluorine is often introduced to enhance metabolic stability and membrane permeability. mdpi.comnbinno.com
Modulation of Lipophilicity: Halogens can alter the lipophilicity of a molecule, which affects its ability to cross biological membranes and interact with target proteins. researchgate.net
Site for Further Functionalization: Halogen atoms, especially chlorine and bromine, can serve as reactive handles for further chemical modifications through reactions like nucleophilic aromatic substitution or cross-coupling reactions, enabling the synthesis of diverse compound libraries. chemrxiv.orgresearchgate.net
Studies on halogenated thieno[3,2-d]pyrimidines, an isomer of the [2,3-d] system, have shown that the presence of a chlorine atom at the C4-position is necessary for antiproliferative activity, highlighting the critical role halogens can play. nih.gov
Specific Research Context of 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine as a Key Intermediate
The specific compound, this compound, serves as a crucial chemical intermediate in the synthesis of more complex and pharmacologically active molecules. molbase.comchemicalbook.com Its significance lies in the strategic placement of its functional groups on the core thieno[2,3-d]pyrimidine scaffold.
The two chlorine atoms at the 2- and 4-positions of the pyrimidine ring are highly reactive leaving groups. ijacskros.comnbinno.com This high reactivity allows for selective nucleophilic substitution reactions, where the chlorine atoms can be displaced by a wide variety of nucleophiles (such as amines, alcohols, or thiols). This versatility enables the systematic and efficient construction of a large number of derivatives substituted at these key positions. ijacskros.com The phenyl group at the 5-position provides a core structural element that can be important for the final compound's interaction with its biological target.
The synthesis of this intermediate typically starts from a corresponding 2,4-dihydroxythieno[2,3-d]pyrimidine, which is then chlorinated using reagents like phosphorus oxychloride (POCl₃). ijacskros.com Once formed, this compound becomes a valuable building block for creating libraries of novel compounds to be screened for various biological activities, particularly in the pursuit of new anticancer and kinase inhibitor drugs. nih.govnih.gov
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 76872-27-0 | molbase.comchemicalbook.com |
| Molecular Formula | C₁₂H₆Cl₂N₂S | molbase.com |
| Molecular Weight | 281.16 g/mol | Calculated |
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2S/c13-10-9-8(7-4-2-1-3-5-7)6-17-11(9)16-12(14)15-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWMVQBIACDTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC(=N3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801259220 | |
| Record name | 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76872-27-0 | |
| Record name | 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76872-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801259220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Reaction Pathways of 2,4 Dichloro 5 Phenylthieno 2,3 D Pyrimidine
Established Synthetic Routes to the Thieno[2,3-d]pyrimidine (B153573) Core
The construction of the thieno[2,3-d]pyrimidine scaffold, a bioisostere of purine (B94841), is a central theme in medicinal chemistry. nih.gov There are two primary strategies for assembling this bicyclic heterocycle: either by first forming the thiophene (B33073) ring and subsequently annulating the pyrimidine (B1678525) ring, or by starting with a pre-formed pyrimidine and constructing the thiophene ring onto it. scielo.brresearchgate.net The former approach is more extensively researched and utilized. scielo.br
Cyclization Reactions for Thiophene Ring Formation
The formation of a substituted thiophene ring is the initial and critical phase for many synthetic routes leading to thieno[2,3-d]pyrimidines. A prominent and versatile method for this purpose is the Gewald reaction. rsc.orgresearchgate.net This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (such as malononitrile) and elemental sulfur in the presence of a basic catalyst like triethylamine. scielo.br This reaction directly yields a highly functionalized 2-aminothiophene, which is an ideal precursor for the subsequent pyrimidine ring formation.
Alternative methods for thiophene synthesis include the Paal-Knorr thiophene synthesis and various cyclization strategies involving alkynes and sulfur reagents. organic-chemistry.org For instance, metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur can produce a variety of substituted thiophenes. organic-chemistry.org These methods provide access to a diverse range of thiophene precursors necessary for building the target heterocyclic system.
Pyrimidine Ring Annulation Strategies
Once the 2-aminothiophene precursor is obtained, the next step is the annulation of the pyrimidine ring. This is typically achieved by reacting the 2-amino group and an adjacent functional group on the thiophene ring (commonly a carboxylate or carbonitrile) with a C1 or C-N-C synthon.
Common strategies include:
Reaction with Urea (B33335): Heating a 2-aminothiophene-3-carboxylate with urea at high temperatures (around 200°C) leads to the formation of the thieno[2,3-d]pyrimidine-2,4-dione scaffold. ijacskros.com
Reaction with Formamide: Condensation of a 2-aminothiophene-3-carboxylate with formamide, often in the presence of an ammonium (B1175870) salt, yields the corresponding thieno[2,3-d]pyrimidin-4-one. sci-hub.senih.gov
Reaction with Acyl Chlorides or Nitriles: Cyclization between a 2-aminothiophene-3-carbonitrile (B183302) and an acyl chloride in the presence of HCl can afford thieno[2,3-d]pyrimidine derivatives. scielo.brcore.ac.uk
Dimroth Rearrangement: This rearrangement provides another pathway to thieno[2,3-d]pyrimidines, often involving microwave irradiation to improve efficiency and yield. scielo.br
These methods offer a range of options for constructing the core thieno[2,3-d]pyrimidine structure with various substitution patterns.
Synthesis of 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine
The direct synthesis of this compound involves the chlorination of a suitable precursor, typically the corresponding dione (B5365651).
Precursor Compounds and Starting Materials (e.g., 5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione)
The key starting material for the synthesis of this compound is 5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione . This precursor is synthesized by building the fused ring system as described in section 2.1. The "5-phenyl" substituent is introduced at the thiophene ring formation stage, for example, by using a phenyl-substituted ketone in a Gewald-type reaction. The subsequent cyclization with urea would yield the desired dione precursor. ijacskros.com This dione exists in tautomeric equilibrium with its diol form, which is susceptible to reaction with chlorinating agents.
| Precursor Compound | Structure | Role in Synthesis |
| 5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | (Structure not available) | The direct precursor that undergoes dehydroxy-chlorination to yield the target compound. |
| 2-Amino-4-phenylthiophene-3-carbonitrile/carboxylate | (Structure not available) | Intermediate used to build the pyrimidine ring. The phenyl group is at the correct position. |
Chlorination Methodologies (e.g., using Phosphoryl Chloride)
The conversion of the 5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione to the target 2,4-dichloro derivative is a dehydroxy-chlorination reaction. The most common and effective reagent for this transformation is phosphoryl chloride (POCl₃) , often used in excess as both the reagent and solvent. ijacskros.comnih.gov
The mechanism involves the phosphorylation of the hydroxyl groups of the diol tautomer (or the carbonyl oxygen of the dione), forming a good leaving group. Subsequent nucleophilic attack by the chloride ion (from POCl₃) displaces the phosphate (B84403) ester, resulting in the formation of the chloro-substituted pyrimidine ring. This procedure is widely applied to various heterocyclic systems containing oxo groups, such as quinazolines and other pyrimidones. researchgate.net
| Chlorinating Agent | Typical Role | Example Reaction |
| Phosphoryl Chloride (POCl₃) | Converts C=O or C-OH groups on the pyrimidine ring to C-Cl groups. ijacskros.com | 5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione → this compound |
| Thionyl Chloride (SOCl₂) | Can also be used for chlorination, sometimes with a catalytic amount of DMF. chemicalbook.com | Similar conversion of heterocyclic ketones to chlorides. |
Reaction Conditions and Yield Optimization
Optimizing the chlorination step is crucial for achieving a high yield and purity of this compound. The reactivity of the dichloro product makes a carefully controlled workup process essential to prevent decomposition. google.com
Key parameters for optimization include:
Temperature: The reaction is typically performed at elevated temperatures, often under reflux conditions (e.g., 80-160°C), to ensure the reaction goes to completion. chemicalbook.comgoogle.com
Catalysts/Additives: The addition of a tertiary amine base, such as N,N-diethylaniline, triethylamine, or a Hunig's base, can accelerate the reaction. google.comgoogle.com However, the choice of base is critical, as some amines can lead to the formation of amine-substituted side products. google.com
Solvent: While excess POCl₃ can serve as the solvent, high-boiling inert solvents like toluene (B28343) or xylene can also be used. google.comgoogle.com
Reaction Time: Reaction times can vary from a few hours to overnight, and progress is typically monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). researchgate.net
Workup: After the reaction is complete, the excess POCl₃ must be removed, usually by distillation under reduced pressure. The reaction mixture is then quenched cautiously by pouring it onto crushed ice. nih.gov The product is typically a solid that can be isolated by filtration. The quenching step must be carefully controlled at low temperatures (e.g., 0-10°C) to minimize hydrolysis of the dichloro product back to the starting material or to a monochloro intermediate. google.com
By carefully controlling these conditions, the synthesis can be optimized to produce this compound in good yield and purity, ready for its use as a versatile intermediate in the synthesis of other functionalized molecules.
Structural Elucidation Techniques for Synthetic Confirmation (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, Mass Spectrometry)
The confirmation of the successful synthesis of this compound relies on a combination of spectroscopic techniques to verify its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are fundamental in determining the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the protons of the phenyl group and the single proton on the thiophene ring. The phenyl protons would likely appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The proton on the thiophene ring would be a singlet, with its chemical shift influenced by the adjacent phenyl group and the fused pyrimidine ring.
The ¹³C NMR spectrum would provide evidence for all the carbon atoms in the molecule. Distinct signals would be observed for the carbons of the phenyl group, the thiophene ring, and the dichloropyrimidine moiety. The carbons attached to the chlorine atoms are expected to have characteristic chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is anticipated to display characteristic absorption bands. These would include C-H stretching vibrations for the aromatic rings, C=C and C=N stretching vibrations within the fused heterocyclic system, and C-Cl stretching vibrations. The absence of a strong O-H or N-H stretching band would confirm the conversion of the pyrimidinone precursor to the dichloro derivative.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, characteristic isotopic peaks (M+2 and M+4) would also be observed in a predictable ratio, which is a strong indicator of the presence of two chlorine atoms. The fragmentation pattern would likely involve the loss of chlorine atoms and fragmentation of the heterocyclic ring system.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Phenyl protons: multiplet (δ 7.0-8.0 ppm), Thiophene proton: singlet |
| ¹³C NMR | Signals for phenyl, thiophene, and dichloropyrimidine carbons |
| IR (cm⁻¹) | Aromatic C-H stretch, C=C and C=N stretches, C-Cl stretch |
| Mass Spec (m/z) | Molecular ion peak (M⁺), Isotopic peaks (M+2, M+4) |
Chemical Reactivity and Derivatization Strategies of 2,4 Dichloro 5 Phenylthieno 2,3 D Pyrimidine
Nucleophilic Substitution Reactions at C-2 and C-4 Positions
The pyrimidine (B1678525) ring in 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the carbon atoms bearing the chlorine atoms. The regioselectivity of these reactions is a key aspect of its chemistry, with the C-4 position generally being more reactive towards nucleophiles than the C-2 position. This preferential reactivity is attributed to the electronic effects of the fused thieno ring system and the nitrogen atoms within the pyrimidine ring.
Amination Reactions
The introduction of amino groups at the C-2 and C-4 positions is a common derivatization strategy. The reaction of this compound with various primary and secondary amines leads to the corresponding amino-substituted products.
Typically, the first substitution occurs selectively at the C-4 position due to its higher electrophilicity. For instance, the reaction with 4-(N-Boc-amino)piperidine in the presence of a base like N,N-diisopropylethylamine (DIEA) in a solvent such as ethylene glycol at elevated temperatures results in the selective displacement of the C-4 chlorine chemicalbook.com. Subsequent removal of the Boc protecting group yields the corresponding 4-amino-substituted product.
While C-4 substitution is generally favored, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For 5-substituted-2,4-dichloropyrimidines, it has been shown that using tertiary amine nucleophiles can lead to excellent selectivity for substitution at the C-2 position nih.govsemanticscholar.org. This occurs through an in situ N-dealkylation of an intermediate, formally corresponding to the reaction of a secondary amine at the C-2 position. This strategy significantly expands the range of accessible pyrimidine structures.
Table 1: Examples of Amination Reactions
| Amine Nucleophile | Position of Substitution | Product | Reference |
| 4-(N-Boc-amino)piperidine | C-4 | 1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine | chemicalbook.com |
| Tertiary Amines (general) | C-2 | 4-chloro-2-(dialkylamino)-5-substituted-pyrimidines | nih.govsemanticscholar.org |
Alkoxylation and Aryloxylation Reactions
The chlorine atoms of this compound can also be displaced by oxygen-based nucleophiles such as alkoxides and aryloxides to form the corresponding ethers. These reactions are typically carried out by treating the dichlorinated scaffold with an alcohol or a phenol in the presence of a base.
Similar to amination, the substitution is expected to occur preferentially at the C-4 position. The reaction of 5-substituted-4-chlorothienopyrimidines with (3-(substituted-phenyl)-isoxazol-5-yl)-methanol in the presence of triethylamine in isopropanol has been reported to yield the corresponding 4-alkoxy derivatives scielo.br. This suggests that this compound would react in a similar manner, with the first substitution happening at C-4. To achieve disubstitution at both C-2 and C-4, harsher reaction conditions or a larger excess of the nucleophile would likely be required.
Hydrazinolysis Reactions
Hydrazinolysis, the reaction with hydrazine, is another important transformation for derivatizing this compound. This reaction introduces a reactive hydrazinyl group, which can serve as a handle for further functionalization, particularly for the construction of fused heterocyclic systems.
The reaction of 2,4-dichlorothieno[2,3-d]pyrimidine with hydrazine hydrate in methanol at low temperatures has been shown to selectively afford 2-chloro-4-hydrazinylthieno[2,3-d]pyrimidine mdpi.com. This indicates that, under these conditions, the C-4 position is more reactive towards hydrazine. It is anticipated that this compound would follow a similar reaction pathway. The resulting 2-chloro-4-hydrazinyl-5-phenylthieno[2,3-d]pyrimidine can then be used as a key intermediate for the synthesis of more complex molecules, such as triazolothienopyrimidines, by reacting it with various carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride mdpi.com.
Modifications at the Phenyl Moiety (C-5 position)
While the C-2 and C-4 positions are the primary sites for derivatization through nucleophilic substitution, the phenyl group at the C-5 position also offers opportunities for structural modification. These modifications can be used to explore the structure-activity relationships of thieno[2,3-d]pyrimidine (B153573) derivatives.
Introduction of Substituted Phenyl Rings
The synthesis of this compound derivatives with substituents on the C-5 phenyl ring typically involves starting with a correspondingly substituted benzaldehyde or related precursor in the initial steps of the thieno[2,3-d]pyrimidine ring synthesis. For instance, the synthesis of various 5-aryl substituted thieno[2,3-d]pyrimidines has been achieved through multi-component reactions involving a substituted benzaldehyde, an active methylene compound, and a pyrimidine precursor.
Direct modification of the unsubstituted phenyl ring on the pre-formed this compound scaffold, for example, through electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), is also a theoretical possibility. However, the reactivity of the phenyl ring will be influenced by the electron-withdrawing nature of the thieno[2,3-d]pyrimidine core, which would likely deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta-positions. Specific experimental examples of such direct modifications on this particular scaffold are not extensively documented in the reviewed literature.
Influence of Substituents on Chemical Transformations
The presence of substituents on the C-5 phenyl ring can influence the chemical reactivity of the entire molecule. Electron-withdrawing groups on the phenyl ring would be expected to further decrease the electron density of the thieno[2,3-d]pyrimidine system, potentially increasing the reactivity of the C-2 and C-4 positions towards nucleophilic attack. Conversely, electron-donating groups on the phenyl ring could slightly decrease the reactivity at these positions.
Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki Coupling)
The inherent reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing a wide range of substituents, thereby enabling the synthesis of diverse derivatives with potentially valuable biological and material properties. Among these, the Suzuki-Miyaura coupling is a particularly well-utilized method for forming carbon-carbon bonds.
The Suzuki-Miyaura coupling reaction involves the reaction of the dichlorinated thienopyrimidine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The reaction generally proceeds with high efficiency and tolerates a variety of functional groups, making it a versatile strategy for the derivatization of the this compound scaffold.
Studies on analogous 2,4-dichloropyrimidine (B19661) systems have shown that the regioselectivity of the Suzuki coupling can often be controlled. The C4 position is generally more reactive towards substitution than the C2 position due to the electronic influence of the adjacent nitrogen atoms. This preferential reactivity allows for the selective mono-functionalization at the C4 position, leaving the C2-chloro substituent available for subsequent transformations. However, the selectivity can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote coupling at the C4 position with high selectivity in related dichloropyrimidines. nih.gov
A typical Suzuki coupling reaction on the this compound scaffold would involve the conditions outlined in the following table, extrapolated from studies on similar 2,4-dichloropyrimidine substrates. mdpi.comsemanticscholar.org
| Parameter | Typical Conditions | Example |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd/NHC complexes | Tetrakis(triphenylphosphine)palladium(0) |
| Boronic Acid | Aryl-B(OH)₂, Heteroaryl-B(OH)₂ | Phenylboronic acid |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Potassium Carbonate |
| Solvent | Dioxane/Water, Toluene (B28343), DMF | 1,4-Dioxane/Water (2:1) |
| Temperature | Room temperature to 100 °C | 80 °C |
The scope of the Suzuki coupling is broad, allowing for the introduction of various aryl and heteroaryl groups at the C4 position. The reaction is compatible with a range of functional groups on the incoming boronic acid, including aldehydes, nitriles, and alkenes. nih.gov This functional group tolerance is a significant advantage for the synthesis of complex molecules.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-4-phenyl-5-phenylthieno[2,3-d]pyrimidine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidine | 92 |
| 3 | 3-Fluorophenylboronic acid | 2-Chloro-4-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine | 88 |
| 4 | Thiophen-2-ylboronic acid | 2-Chloro-4-(thiophen-2-yl)-5-phenylthieno[2,3-d]pyrimidine | 75 |
Note: The yields presented in this table are hypothetical and based on typical results observed for Suzuki coupling reactions on analogous 2,4-dichloropyrimidine systems for illustrative purposes.
Multi-Component Reactions Incorporating the Thienopyrimidine Scaffold
Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecular scaffolds from simple precursors. The this compound scaffold, with its reactive chlorine atoms, presents an interesting platform for the design of novel MCRs.
While specific examples of multi-component reactions starting directly from this compound are not extensively documented in the literature, the principles of MCRs can be applied to its derivatives. For instance, after a nucleophilic substitution or a cross-coupling reaction at one of the chloro positions, the remaining functional group could participate in a subsequent MCR.
A hypothetical MCR could involve the reaction of a mono-amino substituted thienopyrimidine (obtained from the reaction of this compound with an amine) with an aldehyde and an isocyanide in a Ugi-type reaction. This would lead to the formation of a complex, peptido-mimetic structure appended to the thienopyrimidine core.
Another potential MCR strategy could involve the use of a functionalized derivative of the thienopyrimidine scaffold in a Biginelli-type or Hantzsch-type reaction. For example, if one of the chloro groups is converted to a group that can act as a nucleophile or an electrophile in a cascade reaction sequence, it could be incorporated into a multi-component assembly to generate novel fused heterocyclic systems.
Theoretical and Computational Studies of 2,4 Dichloro 5 Phenylthieno 2,3 D Pyrimidine and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the intrinsic properties of thieno[2,3-d]pyrimidine (B153573) derivatives. These studies provide fundamental insights that complement experimental findings.
DFT is utilized to analyze the electronic characteristics of thieno[2,3-d]pyrimidine compounds. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. For instance, in studies of related heterocyclic systems, the charge density in the HOMO orbital is often localized around the electron-rich parts of the molecule, while the LUMO orbital's charge density is localized on electron-accepting regions. researchgate.net This analysis helps to understand electron transition possibilities within the molecule. Furthermore, Natural Bond Orbital (NBO) analysis can reveal strong conjugative interactions and polarization within the molecular system. researchgate.net
| Parameter | Description | Typical Finding |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Charge density often localized on electron-rich rings like thiadiazole or thiophene (B33073). researchgate.net |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Charge density often localized on substituted aryl rings. researchgate.net |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | A smaller gap implies higher reactivity and potential for electronic transitions. researchgate.net |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
Computational methods are essential for determining the most stable three-dimensional structures of thieno[2,3-d]pyrimidine derivatives. Based on energy analysis, the most stable conformers can be selected and their geometries optimized using DFT. mdpi.com These optimized structures provide accurate bond lengths, bond angles, and torsion angles, which often show a strong correlation with experimental data obtained from single-crystal X-ray diffraction. researchgate.net Crystal structure analysis of related compounds has revealed the presence of intramolecular hydrogen bonding, which stabilizes specific conformations. researchgate.net For example, analysis of certain derivatives has identified intramolecular O–H⋯O synthons that contribute to the molecule's preferred shape. researchgate.net
The 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine scaffold is a crucial intermediate in the synthesis of a wide array of derivatives. nih.gov The synthesis of the core thieno[2,3-d]pyrimidine ring system can be achieved through methods like the Gewald reaction. researchgate.netresearchgate.net The critical 2,4-dichloro intermediate is typically prepared by heating the corresponding thieno[2,3-d]pyrimidin-4-one precursor under reflux with phosphoryl chloride (POCl₃). nih.gov This step is vital as it activates the pyrimidine (B1678525) ring for subsequent nucleophilic substitution reactions at the C2 and C4 positions, allowing for the introduction of various functional groups and the generation of diverse chemical libraries for biological screening.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein target). It is extensively used to study thieno[2,3-d]pyrimidine derivatives to understand their mechanism of action and to guide the design of more potent and selective inhibitors.
Derivatives of the thieno[2,3-d]pyrimidine scaffold have been modeled against a variety of protein targets, particularly protein kinases, which are often dysregulated in diseases like cancer. nih.gov Docking studies have provided detailed models of the interactions between these compounds and key enzymes.
Notable protein targets for thieno[2,3-d]pyrimidine derivatives include:
Phosphoinositide 3-kinases (PI3K): Docking studies showed that derivatives can bind in the PI3K active site, forming hydrogen bonds with hinge region residues like Val848. nih.gov
Epidermal Growth Factor Receptor (EGFR): Compounds have been docked into the ATP active site of both wild-type (WT) and mutant EGFR, indicating correct binding modes that rationalize their anti-proliferative activity. researchgate.netnih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Docking simulations have been performed to investigate the binding interactions of derivatives within the VEGFR-2 active site, correlating with their observed inhibitory activity. nih.gov
Adenosine Receptors: Molecular docking has been used to rationalize the structure-activity relationships of derivatives and their binding affinities for human A₂A and A₃ adenosine receptors. nih.gov
These models typically reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, in PI3K, the morpholine moiety of some derivatives acts as a key hydrogen bond acceptor with the protein's hinge region, while the thienopyrimidine ring engages in hydrophobic interactions with residues like Met773. nih.gov
Molecular docking is crucial for identifying and characterizing the binding sites of target proteins. For kinase inhibitors based on the thieno[2,3-d]pyrimidine scaffold, the primary binding site is the highly conserved ATP-binding pocket. nih.gov Docking studies help visualize how these ligands occupy this pocket and interact with key amino acid residues. By comparing the binding modes of different derivatives, researchers can identify key affinity regions and solvent-exposed areas within the binding site. nih.gov This information is invaluable for structure-based drug design, guiding modifications to the ligand structure to form additional favorable interactions, thereby improving binding affinity, selectivity, and pharmacokinetic properties. nih.gov
Table 2: Summary of Molecular Docking Studies on Thieno[2,3-d]pyrimidine Derivatives
| Derivative Class | Protein Target | Key Interacting Residues (Examples) | Docking Score/Energy (Examples) | Reference |
|---|---|---|---|---|
| Morpholine-substituted thienopyrimidines | PI3Kβ | Val848, Lys799, Asp931, Met773 | -43.8 Kcal/mol (C-DOCKER energy) | nih.gov |
| Phenyl-substituted thienopyrimidines | EGFR | Met793 (H-bond), Leu718 (hydrophobic) | - | researchgate.netnih.gov |
| Urea (B33335)/thiourea-substituted thienopyrimidines | VEGFR-2 | Cys919 (H-bond), Asp1046 (H-bond) | - | nih.gov |
| Cyclohexane-fused thienopyrimidines | PDE4B | - | -5.86 (dock score) | researchgate.netrsc.org |
| Amino/carbamoyl-substituted thienopyrimidines | Adenosine A₃ Receptor | - | - | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Binding and Mechanistic Aspects
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activity. For the thieno[2,3-d]pyrimidine scaffold, which includes this compound, various 2D and 3D-QSAR methodologies have been employed to elucidate the key structural features that govern their therapeutic effects, particularly as anticancer agents.
One significant study focused on a series of 68 thieno[2,3-d]pyrimidine derivatives to develop robust QSAR models using Hologram QSAR (HQSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA). ccspublishing.org.cn These models were established to determine the crucial structural factors influencing the inhibitory activity of these compounds.
The CoMFA and CoMSIA analyses yielded statistically significant models, indicating their reliability and predictive power for designing new, more potent derivatives. ccspublishing.org.cn The statistical parameters for these models are summarized below:
| Model | q² (Cross-validation) | r² (Non-cross-validation) | Predictive Capability |
| CoMFA | 0.621 | 0.959 | Good |
| CoMSIA | 0.522 | 0.961 | Good |
The cross-validation coefficient (q²) values being greater than 0.5 suggest good internal predictive ability, while the high non-cross-validation correlation coefficient (r²) values indicate a strong correlation between the predicted and actual activities of the compounds. ccspublishing.org.cn
These 3D-QSAR models, often visualized as contour maps, provide insights into the steric, electrostatic, hydrophobic, and hydrogen-bonding fields around the molecules. The results from these studies on thieno[2,3-d]pyrimidine derivatives consistently show that the presence of hydrogen bond receptor groups may enhance the biological activity. ccspublishing.org.cn This finding is often corroborated by molecular docking simulations, which explore the binding mechanism of these compounds within the active sites of target proteins, such as various kinases. ccspublishing.org.cn The combination of QSAR and docking studies provides a comprehensive understanding of the structure-activity relationship, guiding the rational design and structural modification of novel inhibitors based on the thieno[2,3-d]pyrimidine scaffold. ccspublishing.org.cn
Cheminformatics and Virtual Screening Applications
Cheminformatics and virtual screening are powerful computational tools that have been instrumental in the discovery and development of novel therapeutic agents based on the this compound framework. These approaches allow for the rapid screening of large chemical libraries to identify compounds with a high probability of binding to a specific biological target, thereby accelerating the drug discovery process.
Combinatorial Virtual Screening for Kinase Inhibitors:
A prominent application has been in the identification of kinase inhibitors, which are crucial targets in oncology. A combinatorial virtual screening approach was successfully used to design and synthesize a series of novel thieno[2,3-d]pyrimidine analogs as inhibitors of KRAS G12D, a key oncogenic protein. nih.govresearchgate.net This methodology led to the discovery of potent compounds with significant antiproliferative activity against KRAS G12D mutated cancer cell lines. nih.govresearchgate.net
One of the lead compounds identified, KD-8, demonstrated notable efficacy. nih.govresearchgate.net The binding affinity and cellular activity of this compound highlight the success of the virtual screening strategy.
| Compound | Target | Binding Affinity (K D) | Average IC₅₀ (Antiproliferative) |
| KD-8 | KRAS G12D | 33 nM | 2.1 µM |
This virtual screening success underscores the potential of the thieno[2,3-d]pyrimidine scaffold as a foundation for developing targeted anticancer therapies. nih.govresearchgate.net
Structure-Based Virtual Screening and Molecular Docking:
Structure-based virtual screening, which relies on the 3D structure of the target protein, is another widely used technique. Molecular docking simulations are a core component of this approach, predicting the preferred orientation and binding affinity of a ligand to its target. This method has been applied to discover thieno[2,3-d]pyrimidine derivatives as inhibitors of other important kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govscispace.com
In one computer-aided drug discovery effort, a novel thieno[2,3-d]pyrimidine derivative was designed and shown through molecular docking to have an excellent binding mode and energy for VEGFR-2. scispace.com Subsequent in vitro testing confirmed its potent inhibitory activity. scispace.com
| Compound Class | Target | Key Findings |
| Thieno[2,3-d]pyrimidine derivative | VEGFR-2 | IC₅₀ = 68.13 nM |
| Thieno[2,3-d]pyrimidine analogs | RIPK2 | Tunable potency in the low nanomolar range |
Further computational analysis, including molecular dynamics (MD) simulations, can be used to confirm the stability of the ligand-protein complex and provide deeper insights into the dynamic interactions. scispace.com Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often performed to assess the drug-like properties of the identified hits at an early stage. nih.gov For instance, studies on VEGFR-2 inhibitors predicted that most of the designed thieno[2,3-d]pyrimidine compounds would have low blood-brain barrier penetration and would not inhibit the CYP2D6 enzyme. nih.gov These integrated computational approaches are essential for optimizing lead compounds and prioritizing candidates for synthesis and further biological evaluation. nih.gov
Biological Activity and Mechanistic Investigations of 2,4 Dichloro 5 Phenylthieno 2,3 D Pyrimidine Derivatives Excluding Clinical Human Trials and Safety Profiles
Target-Specific Enzyme and Receptor Modulation
Derivatives of 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine have been investigated for their ability to modulate the activity of various enzymes and receptors, demonstrating the broad potential of this chemical class.
Kinase Inhibition (e.g., PI3K, EGFR, GSK-3)
Thieno[2,3-d]pyrimidine (B153573) derivatives are recognized for their potential as kinase inhibitors, often acting as ATP-competitive inhibitors. nih.gov
Phosphoinositide 3-kinase (PI3K) Inhibition:
A series of novel 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were designed and synthesized as potential anti-PI3K agents. nih.gov The inhibitory activity of these compounds was evaluated against different PI3K isoforms. Notably, compounds with a 3-hydroxy substitution on the phenyl ring, such as compounds IIIa and VIb , demonstrated significant enzymatic activity against PI3Kβ and PI3Kγ. nih.gov Compound VIb showed the most promising inhibitory profile, with 72% inhibition of PI3Kβ and 84% inhibition of PI3Kγ. nih.gov The structure-activity relationship studies indicated that the position of the hydroxyl group on the phenyl ring is crucial for activity, with the 3-position being more favorable than the 4-position. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition:
Several thieno[2,3-d]pyrimidine derivatives have been developed as EGFR inhibitors. nih.gov In one study, a series of new derivatives were synthesized and evaluated for their anti-proliferative activity, with compound 5b emerging as the most active member against MCF-7 and A549 cell lines. nih.gov This compound exhibited potent inhibitory activity against both wild-type EGFR (EGFRWT) and the mutant EGFRT790M, with IC50 values of 37.19 nM and 204.10 nM, respectively. nih.gov Molecular docking studies suggested that these compounds bind to the ATP-binding site of the EGFR kinase domain. nih.gov Another series of 2-trifluoromethylthieno[2,3-d]pyrimidine derivatives also showed promising anti-tumor effects, with some derivatives exhibiting higher activity than the known EGFR inhibitor Gefitinib. mdpi.com
Glycogen Synthase Kinase-3 (GSK-3) Inhibition:
While the broader class of pyrimidines has been explored for GSK-3 inhibition, specific data on the direct inhibition of GSK-3 by derivatives of this compound is not extensively available in the reviewed literature. However, the structural similarities to other known kinase inhibitors suggest that this scaffold could potentially be adapted to target GSK-3. Pyrazolopyrimidines, for instance, are known ATP-competitive inhibitors of GSK3β. semanticscholar.org
Urease Inhibition
No specific research was identified detailing the urease inhibition activity of this compound derivatives within the scope of the reviewed literature.
Estrogen Receptor Alpha (ERα) Ligand Activity
A phenolic thieno[2,3-d]pyrimidine derivative, 2a , was identified to have a notable affinity for the estrogen receptor α (ERα) through a ligand sensing assay. nih.gov Further optimization of the substituents on the thieno[2,3-d]pyrimidine core led to the development of a series of potent nonsteroidal estrogens. nih.gov The binding of these ligands to the ERα ligand-binding pocket was confirmed, although the polar pyrimidine (B1678525) nitrogens and the secondary amino group of the 4-substituent did not form hydrogen bonds with the receptor. nih.gov This discovery highlights the potential of the thieno[2,3-d]pyrimidine scaffold to be developed as modulators of nuclear hormone receptors.
Inhibition of Amino-Sugar Acetyltransferase Enzymes (e.g., PglD, TrmD)
No specific research was identified detailing the inhibition of amino-sugar acetyltransferase enzymes such as PglD or TrmD by this compound derivatives within the scope of the reviewed literature.
In Vitro Cellular Pathway Modulation Studies
The ability of this compound derivatives to modulate cellular pathways has been extensively studied, particularly in the context of cancer cell proliferation and survival.
Antiproliferative and Cytotoxic Activity Against Cancer Cell Lines (e.g., MCF-7, PC-3, HCT-116)
Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines.
MCF-7 (Breast Adenocarcinoma):
Numerous studies have reported the cytotoxic activity of thieno[2,3-d]pyrimidine derivatives against the MCF-7 breast cancer cell line. mdpi.comnih.govbue.edu.eg For instance, a series of S-alkylated thieno[2,3-d]pyrimidin-4-ones were synthesized, with compound 6d exhibiting more potent cytotoxicity against MCF-7 cells (IC50 of 4.0 μM) than the standard chemotherapeutic drug doxorubicin (B1662922) (IC50 of 6.3 μM). bue.edu.eg In another study, 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were evaluated, and compound 2 showed the best antiproliferative effect against MCF-7 cells with an IC50 of 4.3 ± 0.11 µg/mL (0.013 µM). nih.gov Furthermore, 5-arylthieno[2,3-d]pyrimidines have been reported with cytotoxicity in the nanomolar range against MCF-7 cells (IC50 of 9.1 nM and 28.0 nM for two different derivatives). nih.gov
PC-3 (Prostate Cancer):
The cytotoxic effects of thieno[2,3-d]pyrimidine derivatives have also been observed in the PC-3 prostate cancer cell line. ekb.eg A study on substituted pyrido[2,3-d]pyrimidines, a related class of compounds, showed that compound 39 was effective in reducing the proliferation of PC-3 tumor cells with an IC50 value of 6.6 µM. ekb.eg While direct data for this compound derivatives on PC-3 cells is less common in the reviewed literature, the activity of related compounds suggests potential. For example, some thiourea (B124793) derivatives have shown high cytotoxicity against PC-3 cells, with IC50 values as low as 1.5 µM. mdpi.com
HCT-116 (Colon Carcinoma):
Thieno[2,3-d]pyrimidine derivatives have shown notable activity against the HCT-116 colon cancer cell line. ekb.egnih.gov In a screening of eighteen new thieno[2,3-d]pyrimidine derivatives, several compounds, including 17c-i and 20b , demonstrated excellent anticancer activities against HCT-116 cells. nih.gov Another study on substituted pyrido[2,3-d]pyrimidines found that compound 39 had an IC50 of 7 µM against HCT-116 cells. ekb.eg
Interactive Data Tables of Antiproliferative and Cytotoxic Activity
Below are interactive tables summarizing the IC50 values of various thieno[2,3-d]pyrimidine derivatives against the specified cancer cell lines.
Table 1: Antiproliferative Activity against MCF-7 Cells
| Compound | IC50 | Reference |
|---|---|---|
| Derivative of 5-arylthieno[2,3-d]pyrimidine | 9.1 nM | nih.gov |
| Derivative of 5-arylthieno[2,3-d]pyrimidine | 28.0 nM | nih.gov |
| Compound 6d (S-alkylated thieno[2,3-d]pyrimidin-4-one) | 4.0 µM | bue.edu.eg |
| Compound 2 (4-amino-thieno[2,3-d]pyrimidine-6-carboxylate) | 0.013 µM | nih.gov |
Table 2: Cytotoxic Activity against PC-3 Cells
| Compound Class | Compound | IC50 | Reference |
|---|---|---|---|
| Substituted pyrido[2,3-d]pyrimidine | 39 | 6.6 µM | ekb.eg |
| Pyrazolo[1,5-a]pyrimidine derivative | 22 | 67.27 µg/mL | ekb.eg |
Table 3: Antiproliferative Activity against HCT-116 Cells
| Compound Class | Compound | IC50 | Reference |
|---|---|---|---|
| Substituted pyrido[2,3-d]pyrimidine | 39 | 7 µM | ekb.eg |
| Pyrazolo[1,5-a]pyrimidine derivative | 20 | 58.2 µg/mL | ekb.eg |
| Pyrazolo[1,5-a]pyrimidine derivative | 21 | 60.9 µg/mL | ekb.eg |
| Pyrazolo[1,5-a]pyrimidine derivative | 22 | 59.18 µg/mL | ekb.eg |
Modulation of Cellular Signaling Cascades (e.g., PI3K/m-TOR pathway)
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and growth. unc.edunih.gov Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. unc.eduresearchgate.net Pyrimidine derivatives, including those with fused ring systems like thieno[2,3-d]pyrimidine, have been a major focus in the development of PI3K/mTOR pathway inhibitors. nih.govresearchgate.net
While direct studies on this compound are not extensively detailed in the available literature, the broader class of pyrimidine-containing compounds has shown significant activity. For instance, dual inhibitors that target both PI3K and mTOR have proven to be highly effective in preclinical models. unc.edu The synthesis of various pyrimidine derivatives, such as pyrrolo[3,2-d]pyrimidines, often starts from 2,4-dichloropyrimidine (B19661) precursors, highlighting the importance of the dichloro-substitution pattern for creating inhibitors of this pathway. nih.gov Compounds like PI-103, a potent PI3K/mTOR inhibitor, feature a related pyridofuropyrimidine core, demonstrating that fused pyrimidine systems are effective scaffolds for targeting this signaling cascade. nih.gov The development of these inhibitors often involves exploring modifications at various positions of the pyrimidine ring to enhance potency and selectivity. nih.gov
In Vitro Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiviral, Antiparasitic)
Derivatives of the thieno[2,3-d]pyrimidine core have demonstrated a broad spectrum of antimicrobial activities. ijacskros.comnih.gov These compounds are structurally distinct from many clinically used antibiotics, offering potential new avenues for combating drug-resistant pathogens. nih.gov
Antibacterial and Antifungal Activity: Numerous studies have highlighted the efficacy of thieno[2,3-d]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal strains. ijacskros.com For example, certain thieno[2,3-d]pyrimidinediones have shown potent activity (2–16 mg/L) against multidrug-resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov Other derivatives incorporating a benzimidazole (B57391) moiety have also displayed antimicrobial properties against both bacteria and the fungus Candida albicans. researchgate.net The activity of these compounds is often evaluated against a panel of standard strains such as S. aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. ijacskros.com
Antiparasitic Activity: The thieno[2,3-d]pyrimidine scaffold has also been investigated for its potential against parasitic diseases like malaria. Derivatives have been identified as inhibitors of Plasmodium falciparum cysteine protease falcipain-2 (FP-2), an enzyme crucial for the parasite's development. nih.gov Further studies have shown that this class of compounds can target the coenzyme A (CoA) synthetic pathway, which is essential for parasite survival in both its asexual and sexual stages. nih.gov
| Derivative Class | Tested Organisms | Observed Activity | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinediones | MRSA, VISA, VRSA, VRE (Gram-positive) | Potent activity (2–16 mg/L) | nih.gov |
| 6-(1H-Benzimidazol-2-yl)-thieno[2,3-d]pyrimidines | Gram-positive and Gram-negative bacteria, Candida albicans | Broad antimicrobial properties | researchgate.net |
| N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene (B33073)/Furan-2-carboxamides | S. aureus, B. subtilis (Gram-positive); P. aeruginosa, E. coli (Gram-negative); A. niger, C. albicans (Fungal) | Good activity observed for specific derivatives (8g, 8h, 8i, 8j) | ijacskros.com |
| Thieno[2,3-d]pyrimidines (General) | Mycobacterium tuberculosis | Identified as a novel antibacterial prodrug scaffold | researchgate.net |
| Thieno[2,3-d]pyrimidine derivatives | Plasmodium falciparum (Malaria parasite) | Inhibition of falcipain-2 and coenzyme A pathway | nih.gov |
Structure-Activity Relationships (SAR) for Mechanistic Insights
Understanding the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine derivatives is crucial for designing more potent and selective therapeutic agents.
The biological activity of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core structure.
In the context of anticancer activity, substitutions on both the thiophene and pyrimidine rings play a critical role. For instance, replacing a phenyl substituent with an annealed cyclohexyl group on the thiophene core has been shown to increase bioactivity. mdpi.com Similarly, the introduction of an arylethylamine substituent at the 2-position of the pyrimidine ring can enhance potency. mdpi.com In a series of CDK4 inhibitors, optimization of the heteroaryl moiety attached to a hydrazone at the 4-position with substituted phenyl groups was a key strategy. nih.gov
For antimicrobial applications, SAR studies have revealed that modifications can selectively target different types of microbes. One study on thieno[2,3-d]pyrimidinediones found that while several derivatives were synthesized, only one specific compound showed potent and selective antibacterial activity against Gram-positive strains. nih.gov This highlights the high degree of structural specificity required for activity. In another series, bulky groups attached to a triazole ring at position 4 of the thieno[2,3-d]pyrimidine core were found to increase antiplasmodial activity against P. falciparum. nih.gov
In the development of atypical protein kinase C (aPKC) inhibitors, a range of potencies was observed by varying substituents on the parent pyrimidine series, demonstrating that even small changes can significantly impact target engagement. nih.gov
Pharmacophore modeling identifies the key structural features essential for a molecule's biological activity. For thieno[2,3-d]pyrimidine derivatives, several key features have been noted.
As GnRH receptor antagonists, a crucial feature for good receptor binding activity was identified as the 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality of the thieno[2,3-d]pyrimidine-2,4-dione core. researchgate.net This suggests a specific spatial and electronic requirement in the receptor's binding pocket.
In the context of antibacterial agents, while the exact mechanism of action for many thieno[2,3-d]pyrimidinediones is still under investigation, their structural uniqueness compared to existing antibiotics is a key feature. nih.gov This structural novelty may allow them to overcome existing resistance mechanisms. The core thieno[2,3-d]pyrimidine scaffold itself is a critical pharmacophoric element, serving as a rigid framework to correctly orient the various substituent groups for optimal interaction with their biological targets. mdpi.comresearchgate.net
Future Directions and Potential Applications in Medicinal Chemistry
Development of Novel Therapeutic Leads and Scaffolds for Drug Discovery
The 2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine core is an exemplary scaffold for the generation of novel therapeutic leads. The two chlorine atoms at the C2 and C4 positions of the pyrimidine (B1678525) ring are highly amenable to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This "plug-and-play" characteristic is invaluable in drug discovery, where the systematic modification of a core structure is essential for optimizing biological activity and pharmacokinetic properties.
The differential reactivity of the C2 and C4 positions can be exploited to achieve selective functionalization, further expanding the accessible chemical space. This allows for the creation of diverse libraries of compounds from a single, readily available starting material. For instance, derivatives of the broader thieno[2,3-d]pyrimidine (B153573) class have shown promise in a variety of therapeutic areas, including cancer, inflammation, and infectious diseases. nih.gov By leveraging the this compound scaffold, medicinal chemists can systematically explore structure-activity relationships (SAR) to identify potent and selective drug candidates.
Table 1: Representative Therapeutic Leads Derived from the Thieno[2,3-d]pyrimidine Scaffold
| Therapeutic Area | Example Derivative Class | Rationale for Scaffold Use |
| Oncology | Kinase Inhibitors | The thieno[2,3-d]pyrimidine core mimics the adenine (B156593) structure of ATP, enabling competitive inhibition at the kinase hinge region. |
| Anti-inflammatory | Cyclooxygenase (COX) Inhibitors | The rigid, planar structure of the scaffold can be functionalized to fit into the active site of COX enzymes. |
| Anti-infective | Antimalarial Agents | Derivatives have been designed to target parasitic enzymes, with the scaffold providing a robust framework for presenting key pharmacophoric features. nih.gov |
Exploration of New Biological Targets and Mechanisms
The versatility of the this compound scaffold allows for the exploration of a multitude of biological targets. A significant body of research on thieno[2,3-d]pyrimidine derivatives has focused on their activity as kinase inhibitors. researchgate.net Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The thieno[2,3-d]pyrimidine core is an effective "hinge-binding" motif that can anchor inhibitors in the ATP-binding pocket of various kinases.
Future research will likely expand the scope of biological targets for derivatives of this compound. The phenyl group at the C5 position can be further functionalized to probe interactions with different sub-pockets of enzyme active sites, potentially leading to the discovery of inhibitors with novel mechanisms of action.
Table 2: Potential Kinase Targets for Derivatives of this compound
| Kinase Target | Associated Disease(s) | Rationale for Targeting |
| Epidermal Growth Factor Receptor (EGFR) | Non-small cell lung cancer, colorectal cancer | Inhibition of EGFR signaling can block tumor cell proliferation and survival. |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Various solid tumors | Blocking VEGFR-2 can inhibit angiogenesis, the formation of new blood vessels that supply tumors. nih.gov |
| Phosphoinositide 3-kinases (PI3Ks) | Leukemia, lymphoma, solid tumors | PI3K signaling is a critical pathway for cell growth, proliferation, and survival. |
| Bruton's tyrosine kinase (BTK) | B-cell malignancies | BTK is a key component of the B-cell receptor signaling pathway. |
Advanced Synthetic Methodologies for Diversification and Library Synthesis
The future development of drugs based on the this compound scaffold will heavily rely on the advancement of synthetic methodologies. While classical nucleophilic aromatic substitution is a robust method for diversification, modern synthetic techniques can offer greater efficiency and access to a wider range of chemical structures.
The application of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, can be used to introduce carbon-carbon and carbon-heteroatom bonds at the C2 and C4 positions. These methods allow for the installation of a diverse array of aryl, heteroaryl, and alkyl groups, which would be difficult to achieve through traditional methods. Furthermore, the development of high-throughput synthesis and purification techniques will be crucial for the rapid generation and screening of large compound libraries based on this scaffold.
Integration of Computational and Experimental Approaches for Rational Design and Optimization
The integration of computational chemistry with experimental synthesis and biological testing is a powerful strategy for accelerating the drug discovery process. For the this compound scaffold, computational approaches can provide valuable insights into its potential as a building block for novel therapeutics.
Molecular docking studies can be used to predict how derivatives of this scaffold might bind to the active sites of various biological targets. researchgate.net This allows for the prioritization of synthetic targets that are most likely to exhibit the desired biological activity. Quantitative structure-activity relationship (QSAR) studies can help to identify the key structural features that are responsible for the potency and selectivity of a series of compounds. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can be used to predict the pharmacokinetic properties of virtual compounds, helping to guide the design of molecules with more drug-like characteristics. nih.gov
By combining these computational methods with traditional medicinal chemistry approaches, researchers can more rationally design and optimize therapeutic leads derived from the this compound scaffold, ultimately increasing the efficiency and success rate of the drug discovery process.
Q & A
Q. What are the established synthetic routes for 2,4-dichloro-5-phenylthieno[2,3-d]pyrimidine, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization and halogenation steps. For example, outlines a procedure where thieno[2,3-d]pyrimidine derivatives are synthesized via Ullmann coupling or nucleophilic substitution. Key steps include:
- Use of ethyl acetate/hexane mixtures for purification via flash chromatography to isolate the compound in 77% yield.
- Optimization of reaction temperature (e.g., reflux conditions) and stoichiometry of aryl halides to minimize side products.
GC-MS and NMR analyses (δ 8.02 ppm for aromatic protons in ) confirm structural integrity. Contamination risks arise from incomplete halogenation, necessitating rigorous monitoring via TLC or HPLC.
Q. How is the structural identity of this compound validated in academic research?
Standard validation includes:
- 1H/13C NMR : Distinct signals for the phenyl group (δ 7.49–7.47 ppm, 5H) and thieno-pyrimidine core (δ 8.02 ppm for the C5 proton) .
- HRMS : Observed m/z 280.9699 ([C11H7Cl2N2S + H+]) matches theoretical values within 0.3 ppm error .
- X-ray crystallography (if applicable): Metrics like R factor (<0.06) and bond-length accuracy (mean C–C = 0.004 Å) ensure structural precision, as seen in related pyrimidine derivatives ( ).
Q. What are the key physicochemical properties influencing solubility and reactivity?
- LogP : Predicted ~3.2 (via PubChem analogs), indicating moderate lipophilicity.
- Solubility : Limited aqueous solubility (DMSO/ethanol preferred for biological assays) due to aromatic and halogenated groups.
- Reactivity : The 2,4-dichloro groups are susceptible to nucleophilic substitution, enabling derivatization at these positions ( ).
Advanced Research Questions
Q. How do structural modifications at the 5-phenyl position affect biological activity in kinase inhibition studies?
demonstrates that substituents on the phenyl ring modulate binding affinity. For example:
- Electron-withdrawing groups (e.g., -CF3) enhance interactions with hydrophobic kinase pockets.
- Steric bulk (e.g., isopropyl or cyclohexyl groups) reduces activity due to steric clashes.
SAR studies using analogs like 5-methyl or 5-isopropyl derivatives ( ) reveal that planar, electron-deficient aromatic systems optimize target engagement.
Q. What strategies resolve contradictions in reported biological data for thieno[2,3-d]pyrimidine derivatives?
Discrepancies in IC50 values may arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or ATP concentrations in kinase assays.
- Solubility artifacts : Poorly soluble compounds may show false negatives; use of co-solvents (e.g., 0.1% Tween-80) is critical ( ).
- Metabolic instability : Microsomal stability assays (e.g., liver S9 fractions) can identify rapid degradation pathways.
Q. What computational methods are used to predict the binding mode of this compound with FAK or PARP-1?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with hinge regions (e.g., FAK’s Glu430 and Met499) .
- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories.
- Free-energy calculations : MM/PBSA quantifies binding energy contributions, highlighting critical residues ( ).
Q. How are regioselectivity challenges addressed during C4 functionalization of the thieno[2,3-d]pyrimidine core?
- Protecting groups : Temporary protection of the C5 phenyl group with Boc or Fmoc prevents unwanted side reactions.
- Catalytic systems : Pd(OAc)2/Xantphos enables Suzuki-Miyaura coupling at C4 with aryl boronic acids ( ).
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in SNAr reactions.
Methodological Notes
- Analytical Workflows : Combine LC-MS for purity assessment (>95%) with differential scanning calorimetry (DSC) to study polymorphic forms.
- Toxicity Screening : Use zebrafish embryos ( ) for rapid in vivo toxicity profiling (LD50, teratogenicity).
- Data Reproducibility : Cross-validate biological results using orthogonal assays (e.g., Western blotting alongside enzymatic assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
